Synthesis and characterization of 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid
Synthesis and characterization of 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid
Abstract
The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, often yielding scaffolds with unique pharmacological profiles. The chromenopyrazole system, in particular, has emerged as a "privileged scaffold," demonstrating significant potential in drug discovery, notably as modulators of cannabinoid receptors.[1][2][3] This technical guide provides a comprehensive overview of a robust synthetic pathway to a key derivative, 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid, and details the analytical techniques essential for its structural elucidation and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable heterocyclic core in their scientific endeavors.
Introduction: The Significance of the Chromenopyrazole Scaffold
Chromones, six-membered oxygen-containing heterocycles, and pyrazoles, five-membered rings with two adjacent nitrogen atoms, are independently recognized for their broad spectrum of biological activities.[4][5] Their fusion into the tricyclic chromenopyrazole system creates a rigid, planar structure with a distinct arrangement of hydrogen bond donors and acceptors, making it an attractive candidate for interacting with biological targets. Research has highlighted the versatility of this scaffold, with derivatives showing promise as anti-inflammatory, antimicrobial, and anticancer agents.[1][6] The title compound, 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid, incorporates a carboxylic acid moiety, a common functional group in drug molecules that can enhance solubility and provide a key interaction point with protein residues.
Proposed Synthetic Pathway
The synthesis of 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid can be logically approached through a multi-step sequence starting from the readily available 4-hydroxycoumarin. The core strategy involves the formation of an intermediate with a 1,3-dicarbonyl-like functionality at the 3-position of the chromone core, which is primed for cyclization with hydrazine to form the desired pyrazole-3-carboxylate structure. This is a variation of the well-established Knorr pyrazole synthesis.[6]
Caption: Proposed synthetic pathway for 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related chromone and pyrazole derivatives.[6][7][8]
General Experimental Workflow
The overall workflow involves a three-stage process: synthesis of the key intermediate, cyclization to form the heterocyclic core, and final hydrolysis to yield the target acid.
Caption: General experimental workflow for the multi-step synthesis.
Step 1: Synthesis of Ethyl 4-oxo-4H-chromene-3-carboxylate
This step involves the acylation of 4-hydroxycoumarin. While various methods exist, a common approach involves reaction with an acylating agent like ethyl chlorooxoacetate in the presence of a base, followed by rearrangement.[8]
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Reaction Setup: To a stirred solution of 4-hydroxycoumarin (1.0 eq) in a suitable aprotic solvent (e.g., dioxane or THF), add a non-nucleophilic base such as triethylamine (1.1 eq).
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Acylation: Cool the mixture in an ice bath and add ethyl chlorooxoacetate (1.1 eq) dropwise, maintaining the temperature below 10 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, filter the reaction mixture to remove any salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 4-oxo-4H-chromene-3-carboxylate as a solid.
Step 2: Synthesis of Ethyl 1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate
This is the key cyclization step to form the fused pyrazole ring.
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Reaction Setup: Dissolve ethyl 4-oxo-4H-chromene-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
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Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.[6]
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Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the formation of the product by TLC.
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Workup: After cooling to room temperature, the product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under vacuum and induce crystallization. The crude product can be purified by recrystallization from ethanol.
Step 3: Synthesis of 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
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Reaction Setup: Suspend ethyl 1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
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Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, until the starting material is consumed (monitored by TLC).
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Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.
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Isolation: The precipitated solid is the final product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid. The following data are representative of what is expected for this class of compounds.[1][9][10]
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₁H₈N₂O₃ |
| Molecular Weight | 216.19 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.0-14.0 (br s, 1H, COOH), 11.5-12.5 (br s, 1H, pyrazole-NH), 7.9-8.1 (m, 1H, Ar-H), 7.2-7.6 (m, 3H, Ar-H), 5.3-5.5 (s, 2H, -O-CH₂-) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160-165 (C=O, carboxylic acid), ~155 (Ar-C-O), ~145 (pyrazole C=N), Ar-C signals (115-135), ~105 (pyrazole C-C), ~65 (-O-CH₂-) |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch of COOH), ~3200 (N-H stretch), ~1700 (C=O stretch of COOH), ~1620 (C=N stretch), ~1580 (C=C stretch) |
| Mass Spectrometry (ESI-) | m/z: 215.05 [M-H]⁻ |
Note: Exact chemical shifts (δ) and coupling constants (J) in NMR are dependent on the solvent and specific conformation. The broad signals for the acidic protons (COOH and NH) are due to chemical exchange.
The PubChem database provides predicted mass spectrometry data, including an [M-H]⁻ peak at m/z 215.04622, which is consistent with the expected value.[11]
Conclusion
This technical guide outlines a feasible and robust synthetic strategy for 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. By leveraging established reactions such as the Knorr pyrazole synthesis on a chromone-based intermediate, this valuable scaffold can be accessed in a systematic manner. The detailed protocols and expected characterization data provide a solid foundation for researchers to synthesize, purify, and validate this compound, paving the way for further exploration of its biological properties and potential therapeutic applications.
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